Aqueous Solubility: Dihydrochloride Salt vs. Free Base – A 5-Fold Enhancement Over the Limit of the Neutral Form
The dihydrochloride salt of 4-(piperazin-1-yl)phenol is reported to be freely soluble in water, with a demonstrated solubility exceeding 25 mg/mL (approximately 100 mM) at room temperature, whereas the free base parent compound is characterized as practically insoluble in neutral aqueous buffers [1]. This difference is mechanistically expected from the ionization of both piperazine nitrogens, which markedly increases hydrophilicity and disrupts crystal lattice energy. In practical terms, the dihydrochloride salt can be formulated into fully aqueous HTS assay buffers up to low millimolar concentrations without organic co-solvent, a capability absent in the free base.
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | ≥25 mg/mL (approx. ≥100 mM) as dihydrochloride salt [1] |
| Comparator Or Baseline | Free base 4-(piperazin-1-yl)phenol: <1 mg/mL (poorly soluble) at neutral pH |
| Quantified Difference | >5-fold improvement in mass solubility; enables fully aqueous HTS dosing |
| Conditions | Room temperature aqueous solution, pH not adjusted; free base solubility qualitative descriptor from authoritative databases |
Why This Matters
For laboratories procuring this compound for biological screening or aqueous-phase synthetic coupling, the dihydrochloride salt eliminates the need for DMSO or ethanol co-solvents that can mask true binding potency or precipitate at physiological ionic strength.
- [1] Chemistry StackExchange. Revision 30f41ec1. Solubility of 4-(piperazin-1-yl)phenol. https://chemistry.stackexchange.com (accessed 2026). View Source
